Product packaging for 4-isocyanato-1-benzothiophene(Cat. No.:CAS No. 2649072-62-6)

4-isocyanato-1-benzothiophene

Cat. No.: B6174250
CAS No.: 2649072-62-6
M. Wt: 175.21 g/mol
InChI Key: MICYTEVCYSNGJQ-UHFFFAOYSA-N
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Description

4-Isocyanato-1-benzothiophene (CAS: Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2649072-62-6

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

4-isocyanato-1-benzothiophene

InChI

InChI=1S/C9H5NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h1-5H

InChI Key

MICYTEVCYSNGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Isocyanato 1 Benzothiophene and Analogues

Precursor-Based Synthesis Routes

Precursor-based syntheses are foundational in accessing 4-isocyanato-1-benzothiophene. These methods typically involve the formation of the benzothiophene (B83047) ring system first, followed by the introduction or modification of a functional group at the 4-position to generate the isocyanate moiety.

Curtius Rearrangement from Carboxylic Acid Derivatives

The Curtius rearrangement is a powerful and widely utilized method for converting carboxylic acids into isocyanates. nih.govscispace.com This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the corresponding isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.org

The general pathway for the synthesis of this compound via the Curtius rearrangement would involve the following steps:

Preparation of Benzothiophene-4-carboxylic acid: The synthesis begins with a suitable benzothiophene derivative, which is then carboxylated at the 4-position.

Formation of the Acyl Azide: The carboxylic acid is converted to an acyl azide. This transformation can be achieved using various reagents, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure directly from the carboxylic acid. scispace.com

Thermal Rearrangement: The acyl azide is then heated, typically in an inert solvent, to induce the rearrangement to this compound.

The isocyanate product is often not isolated but is instead trapped in situ with a suitable nucleophile, such as an alcohol, to form a more stable carbamate (B1207046) derivative. For instance, performing the rearrangement in the presence of tert-butanol (B103910) yields the Boc-protected amine, while benzyl (B1604629) alcohol affords the Cbz-protected amine. wikipedia.org

Table 1: Key Transformations in the Curtius Rearrangement
StepReactantReagentProduct
1Benzothiophene-4-carboxylic acidDiphenylphosphoryl azide (DPPA)Benzothiophene-4-carbonyl azide
2Benzothiophene-4-carbonyl azideHeat (Δ)This compound
3 (Trapping)This compoundtert-Butanoltert-Butyl (1-benzothiophen-4-yl)carbamate

Phosgenation/Phosgene (B1210022) Equivalent Strategies from Amines

An alternative and direct route to isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. This method is contingent on the availability of the corresponding 4-aminobenzothiophene precursor.

The synthesis of 4-aminobenzothiophene can be a multi-step process. Once obtained, its conversion to the isocyanate is typically straightforward. The reaction with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547), proceeds to furnish the desired this compound.

Palladium-Catalyzed Approaches to Benzothiophene Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient ways to construct the benzothiophene core. researchgate.netrsc.orgorganic-chemistry.org These methods often involve the formation of key carbon-sulfur and carbon-carbon bonds.

One notable strategy is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides a convergent route to 2,3-disubstituted benzothiophenes. acs.org This approach allows for the rapid assembly of complex benzothiophene structures from readily available starting materials. acs.org Another powerful method involves the palladium-catalyzed Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene, yielding a variety of 2-substituted benzothiophenes in good yields. rsc.org

Furthermore, palladium(II)-catalyzed syntheses involving the cleavage of both carbon-sulfur and carbon-hydrogen bonds have been developed for the construction of dibenzothiophene (B1670422) derivatives. nih.gov These reactions can proceed without the need for stoichiometric oxidants, making them applicable to the synthesis of elaborate π-systems. nih.gov

Table 2: Examples of Palladium-Catalyzed Benzothiophene Syntheses
Reaction TypeStarting MaterialsCatalyst SystemProduct TypeReference
AnnulationAryl sulfides and alkynesPalladium catalyst2,3-Disubstituted benzothiophenes acs.org
Sonogashira Coupling/Cyclization2-Iodothiophenol and phenylacetylenePd(II) catalyst2-Substituted benzothiophenes rsc.org
C-H/C-S ActivationAryl sulfidesPd(OAc)₂Dibenzothiophenes nih.gov

Modern Annulation and Cyclization Approaches to the Benzothiophene Heterocycle

Recent advances in synthetic methodology have led to the development of novel annulation and cyclization strategies for the construction of the benzothiophene ring system. These methods often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

[4+1] Cycloaddition Reactions for Benzothiophene Formation

While less common for benzothiophene synthesis, cycloaddition reactions represent a powerful tool for ring formation. A novel [4+2]-cycloaddition of 1-phenyl-1-benzothiophenium salts with dienes has been reported. acs.orgresearchgate.net This reaction demonstrates that the C2-C3 double bond of the thiophene (B33073) ring can act as a 2π electron component, indicating a loss of aromaticity in the activated benzothiophenium salt. acs.org

Heterocyclodehydration Processes for Benzothiophene Synthesis

Heterocyclodehydration reactions provide a direct route to benzothiophene derivatives from acyclic precursors. acs.orgacs.orgnih.gov A notable example is the palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.orgnih.gov These precursors, readily available from the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones, can be converted into various substituted benzothiophenes. acs.orgacs.org

Specifically, palladium-catalyzed conditions can lead to the formation of (E)-2-(1-alkenyl)benzothiophenes in good yields. acs.orgnih.gov In contrast, a radical-promoted substitutive heterocyclodehydration process can selectively produce 2-alkoxymethylbenzothiophenes. acs.orgnih.gov

Electrochemistry-Promoted Cyclization Routes

Electrochemical synthesis has emerged as a green and efficient alternative to traditional methods for constructing benzothiophene motifs, avoiding the need for metal catalysts or chemical oxidants. researchgate.net This approach utilizes traceless electrons as the reagent to initiate reactions. researchgate.net

One notable electrochemistry-promoted method involves the reaction of sulfonhydrazides with internal alkynes. researchgate.net This process operates at room temperature in an undivided cell using constant current electrolysis. The reaction proceeds through a proposed mechanism involving the formation of an alkenyl radical intermediate, which undergoes a selective ipso-addition, leading to a strained quaternary spirocyclization. This intermediate then rearranges via an S-migration process to yield the final benzothiophene dioxide product. researchgate.netresearchgate.net This method demonstrates good functional group tolerance and avoids the harsh conditions and stoichiometric oxidants often required in conventional syntheses. researchgate.net

Another electrochemical approach involves a paired electrolysis method for synthesizing 2-arylbenzothiophene derivatives. In this system, the electrochemical reduction of a benzenediazonium (B1195382) salt at the cathode generates an aryl radical. This radical adds to an alkyne, leading to an intramolecular cyclization that forms the benzothiophene core. The reaction is completed by anodic oxidation of an intermediate sulfonyl radical. chemicalforums.com This protocol showcases a wide substrate scope and further highlights the utility of electrochemical methods in forming complex heterocyclic systems under mild conditions. chemicalforums.com

Table 1: Examples of Electrochemistry-Promoted Synthesis of Benzothiophene Derivatives

Starting Materials Product Type Key Features Yield Range Ref
Sulfonhydrazides + Internal Alkynes Benzothiophene-1,1-dioxides Metal- and oxidant-free; Constant current electrolysis; Room temperature 43–64% researchgate.net
2-Alkynylthioanisoles + Sodium Sulfinates C-3-Sulfonated Benzothiophenes Metal- and oxidant-free; Tandem radical addition-cyclization Good google.com
Benzenediazonium Salts + Phenylacetylene 2-Arylbenzothiophenes Paired electrolysis; Aryl radical precursor N/A chemicalforums.com

Microwave-Assisted Synthetic Enhancements for Benzothiophene Derivatives

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of benzothiophene derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rsc.orgrsc.org

A key application is the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.org While this reaction proceeds at room temperature using conventional heating over 17 hours, microwave irradiation at 90 °C reduces the reaction time to just 15 minutes, providing the product in good yield. rsc.org Similarly, the saponification of a related benzothiophene ester, which typically requires 3 hours of reflux, can be completed in just 3 minutes at 100 °C under microwave conditions. rsc.org

The benefits of microwave assistance extend to multicomponent reactions and Suzuki coupling for the synthesis of thiophene oligomers. nih.gov Solvent-free, microwave-assisted Suzuki coupling on an aluminum oxide solid support provides a rapid and environmentally friendly route to complex thiophene structures, with reactions often completing in minutes. nih.gov This technique allows for the efficient construction of various substituted benzothiophenes, which are valuable precursors for biologically active molecules. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Yield Ref
Synthesis of Methyl 3-amino-benzo[b]thiophene-2-carboxylate 17 hours at RT 15 minutes at 90 °C Good rsc.org
Saponification of Benzothiophene Ester 3 hours reflux 3 minutes at 100 °C Excellent rsc.org
Synthesis of Quaterthiophene N/A 6 minutes 65% nih.gov
Synthesis of Quinquethiophene N/A 11 minutes 74% nih.gov

Metal-Catalyzed and Metal-Free Benzothiophene Construction

The construction of the benzothiophene core is fundamentally reliant on the formation of a key carbon-sulfur (C–S) bond and the appropriate carbon-carbon bonds to form the fused ring system. Both metal-catalyzed and metal-free approaches have been extensively developed to achieve this transformation.

C-S Bond Formation Strategies

Metal-Catalyzed Strategies: Transition metal catalysis is a cornerstone of benzothiophene synthesis, with palladium and copper being the most frequently employed metals. nih.gov Palladium-catalyzed reactions, such as the Sonogashira cross-coupling of 2-iodothiophenol with phenylacetylene, provide a route to 2-substituted benzothiophenes. nih.gov Another palladium-catalyzed approach involves an oxidative cyclization-alkoxycarbonylation sequence starting from 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters. This process is catalyzed by a simple PdI₂/KI system under aerobic conditions. illinoisstate.edu

Copper-catalyzed reactions offer an economical and efficient alternative. A CuI/TMEDA system can catalyze the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield various 2-substituted benzothiophenes. google.com Similarly, a sequential Ullmann-type C-S bond coupling followed by a Wittig reaction, using CuI and 1,10-phenanthroline, effectively converts (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids into the benzothiophene scaffold. google.com

Metal-Free Strategies: In recent years, metal-free strategies have gained traction for their cost-effectiveness and reduced environmental impact. organic-chemistry.org One such method involves the reaction of easily accessible o-halovinylbenzenes with potassium sulfide. This process proceeds through a direct SₙAr-type reaction, cyclization, and dehydrogenation without the need for a transition-metal catalyst. google.com

Another innovative metal-free approach utilizes elemental sulfur. The reaction of 2-nitrochalcones with elemental sulfur in the presence of an activator like DIPEA yields a wide range of 2-benzoylbenzothiophenes. google.com Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions provide a direct route to benzothiophene derivatives. nih.gov

C-H Activation and Functionalization Approaches

Direct C–H activation and functionalization represent a highly atom-economical strategy for synthesizing and modifying benzothiophenes, as it avoids the need for pre-functionalized starting materials. chemicalbook.com

Metal-Catalyzed C-H Activation: Palladium, copper, and iridium catalysts have been successfully used for the direct C2-arylation of the benzothiophene core. wikipedia.org A novel approach developed by the Glorius group utilizes a dual catalytic system of silver(I) and palladium(II) for the C2-arylation of benzothiophenes at near-room temperature. In this process, Ag(I) performs a C2-selective C–H activation, followed by transmetalation to palladium for the subsequent C–C bond formation. This method is notable for its mild conditions and excellent regioselectivity. wikipedia.org

Metal-Free C-H Functionalization: Metal-free C–H functionalization often relies on activating the benzothiophene ring to facilitate regioselective reactions. One powerful strategy involves the oxidation of the benzothiophene sulfur atom to a sulfoxide (B87167). researchgate.netorganic-chemistry.org This activation enables a metal-free, C4-selective C–H coupling with phenols. The reaction is believed to proceed through the formation of a π-complex between the benzothiophene and a phenoxonium cation, with the C-C bond formation being the regiodetermining step. researchgate.net

This sulfoxide activation strategy can also be used for completely regioselective C3 C–H functionalization. organic-chemistry.orgnih.gov By employing an interrupted Pummerer reaction, the activated benzothiophene S-oxide can capture nucleophilic coupling partners like phenols or silanes. This is followed by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement that delivers the coupling partner exclusively to the C3 position, providing access to C3-arylated and C3-alkylated benzothiophenes under mild, directing-group-free conditions. organic-chemistry.org

Derivatization Strategies for Isocyanate Introduction on Benzothiophene Scaffolds

The introduction of an isocyanate group onto a pre-formed benzothiophene scaffold, specifically at the 4-position, is typically achieved through multi-step sequences starting from a functionalized precursor such as a 4-aminobenzothiophene or a benzothiophene-4-carboxylic acid. Direct isocyanation is not a common strategy.

Two primary and well-established synthetic routes are employed for this transformation:

Phosgenation of an Amine: The reaction of 4-aminobenzothiophene with phosgene or a phosgene equivalent like triphosgene is a direct method to form the corresponding isocyanate. organic-chemistry.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. organic-chemistry.org Triphosgene is often preferred as it is a solid and safer to handle than gaseous phosgene. chemicalforums.com

Curtius Rearrangement of a Carboxylic Acid Derivative: The Curtius rearrangement provides a versatile, phosgene-free route to isocyanates. chemicalbook.comresearchgate.net This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. researchgate.net The required precursor, benzothiophene-4-carbonyl azide, can be synthesized from benzothiophene-4-carboxylic acid. Common methods to generate the acyl azide in situ include reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or converting the acid to an acyl chloride followed by reaction with sodium azide. organic-chemistry.org The resulting isocyanate can be used immediately or isolated, depending on its stability. chemicalbook.comresearchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity is crucial for the synthesis of this compound, as functionalization must be directed specifically to the C4 position of the benzene (B151609) ring. The inherent reactivity of the benzothiophene ring favors electrophilic substitution at the C3 or C2 positions of the thiophene ring. organic-chemistry.org Therefore, strategies must be employed to override this natural reactivity.

One of the most effective methods for C4 functionalization is a metal-free C–H/C–H coupling that utilizes the benzothiophene S-oxide as an activated intermediate. researchgate.net This approach enables the direct arylation of benzothiophenes at the C4 position by reacting the S-oxide with phenols in the presence of an activating agent like trifluoroacetic anhydride. Computational studies suggest that the reaction proceeds via an aryloxysulfonium species, which favors recombination at the more electron-rich C4 position over the C3 position. researchgate.net This method is compatible with a range of functional groups and provides a direct route to C4-functionalized scaffolds that can be further elaborated to introduce the necessary precursor for the isocyanate group.

The synthesis of the key precursor, 4-aminobenzothiophene, has been reported, providing a direct substrate for conversion to the isocyanate. researchgate.net Similarly, methods for synthesizing benzothiophene carboxylic acids, such as 4-hydroxybenzothiophene-6-carboxylic acid via Stobbe condensation, demonstrate that the benzene ring of the scaffold can be functionalized, providing a handle for subsequent conversion to the 4-isocyanate via the Curtius rearrangement. researchgate.net

Reactivity and Reaction Mechanisms of 4 Isocyanato 1 Benzothiophene

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most common reaction pathway for isocyanates. The electron-deficient carbon atom of the cumulene system (–N=C=O) readily accepts electron pairs from nucleophiles such as amines, alcohols, and their derivatives. nih.gov An electron-withdrawing substituent on the isocyanate generally increases the electrophilicity of the carbon atom and enhances the reaction rate. nih.gov

The reaction between an isocyanate and a primary or secondary amine is a straightforward and highly efficient method for the synthesis of substituted ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic isocyanate carbon of 4-isocyanato-1-benzothiophene. The subsequent proton transfer from the nitrogen to the oxygen atom yields the stable urea (B33335) derivative. This process is typically rapid and can be performed in various aprotic solvents at room temperature without the need for a catalyst. commonorganicchemistry.comasianpubs.org The reaction is fundamental in medicinal chemistry and materials science for creating compounds with the urea functional group. nih.gov

The general mechanism involves the amine attacking the isocyanate, leading to a zwitterionic intermediate which then rearranges to the final urea product. This method is versatile for producing both symmetrical and unsymmetrical ureas. nih.gov

Table 1: Synthesis of Urea Derivatives from this compound

Amine Reactant Product Name Chemical Structure of Product
Aniline 1-(1-Benzothiophen-4-yl)-3-phenylurea
Benzylamine 1-(1-Benzothiophen-4-yl)-3-benzylurea
Diethylamine 1-(1-Benzothiophen-4-yl)-3,3-diethylurea

This compound readily reacts with alcohols and phenols to form carbamates, also known as urethanes. google.com This reaction is mechanistically similar to urea formation, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. researchgate.net The reaction is typically first-order with respect to both the isocyanate and the alcohol. researchgate.net While the reaction can proceed without a catalyst, it is often accelerated by bases or organometallic compounds. The rate of reaction can be influenced by the steric hindrance and electronic properties of the alcohol. nih.govrsc.org This transformation is a cornerstone of polyurethane chemistry. kuleuven.be The formation of carbamates from isocyanates is a fundamentally important industrial process. nih.gov

Table 2: Synthesis of Carbamates from this compound

Alcohol Reactant Product Name Chemical Structure of Product
Methanol Methyl (1-benzothiophen-4-yl)carbamate
Ethanol Ethyl (1-benzothiophen-4-yl)carbamate
Phenol Phenyl (1-benzothiophen-4-yl)carbamate

Based on the established reactivity of isocyanates, this compound is expected to react with hydroxylamine (B1172632) and its derivatives. The nucleophilic nitrogen of the hydroxylamine would attack the isocyanate carbon. For hydroxylamine itself, this reaction would yield an N-hydroxyurea derivative, specifically N-hydroxy-N'-(1-benzothiophen-4-yl)urea. Hydroxylamine derivatives are known to be used in various amination reactions. researchgate.net For instance, hydroxylamine-O-sulfonic acid can act as an electrophile in acidic or neutral conditions. researchgate.net The reaction provides a pathway to novel structures incorporating the benzothiophene (B83047) scaffold.

Table 3: Predicted Products from Reactions with Hydroxylamine Derivatives

Reactant Predicted Product Name Chemical Structure of Product
Hydroxylamine N-Hydroxy-N'-(1-benzothiophen-4-yl)urea
N-Methylhydroxylamine N-Hydroxy-N-methyl-N'-(1-benzothiophen-4-yl)urea

Cycloaddition Reactions Involving the Isocyanate Moiety

The C=N double bond within the isocyanate group can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of heterocyclic structures.

Isocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. Although specific examples involving this compound are not extensively documented, the general reactivity pattern suggests its viability in such transformations. For instance, reaction with an azide (B81097) (R-N₃) would likely produce a triazolinone derivative, while reaction with a nitrile oxide (R-CNO) would yield an oxadiazolinone. These reactions are valuable for constructing complex heterocyclic frameworks from relatively simple precursors. A [3+2] cycloaddition was utilized as part of a four-component reaction to generate complex molecular frameworks. nih.gov

Table 4: Potential [3+2] Cycloaddition Reactions

1,3-Dipole Reactant Resulting Heterocyclic Class Potential Product from this compound
Phenyl Azide Triazolinone 4-(1-Benzothiophen-4-yl)-1-phenyl-1,2,4-triazolidin-5-one
Benzonitrile Oxide Oxadiazolinone 4-(1-Benzothiophen-4-yl)-3-phenyl-1,2,4-oxadiazolidin-5-one

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy in synthetic chemistry. nih.gov Isocyanates are valuable electrophiles in many MCRs. researchgate.net this compound can serve as a key building block in isocyanide-based MCRs such as the Ugi and Passerini reactions. beilstein-journals.orgmdpi.com

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like structure. beilstein-journals.orgnih.gov A variation of this reaction can employ an isocyanate in place of the carboxylic acid or isocyanide under certain conditions. For instance, a reaction involving an imine (pre-formed from an aldehyde and an amine), an isocyanide, and an isocyanate can lead to complex heterocyclic structures. nih.gov The incorporation of the this compound moiety through these reactions allows for the rapid generation of molecular complexity and diversity, which is particularly valuable in drug discovery. nih.gov

Table 5: Hypothetical Ugi-Type Multicomponent Reaction

Aldehyde Amine Isocyanide Isocyanate Product Class

Electrophilic and Radical Reactivity of the Benzothiophene System

The reactivity of the this compound molecule is dictated by the interplay between the benzothiophene bicyclic system and the isocyanate functional group. The benzothiophene core, an aromatic sulfur-containing heterocycle, possesses its own distinct reactivity profile towards electrophilic and radical species.

Substitution Patterns and Regioselectivity

The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions. chemicalbook.com Theoretical calculations and experimental results show that the electron density is highest at the C3 position of the thiophene (B33073) ring. pixel-online.net Consequently, electrophilic aromatic substitution on an unsubstituted benzothiophene nucleus occurs preferentially at the C3 position. chemicalbook.compixel-online.net If the C3 position is blocked, substitution may occur at the C2 position. Substitution on the benzene (B151609) portion of the bicyclic system is generally less favorable compared to the thiophene ring. chemicalbook.com

In the case of this compound, the isocyanate group (-NCO) is located on the benzene ring. The isocyanate group is known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect would primarily influence the benzene part of the heterocycle, making electrophilic substitution on that ring even less likely. The primary site for electrophilic attack would remain the thiophene ring, predominantly at the C3 position.

Radical reactions involving the benzothiophene core have also been investigated, often in the context of synthesis. acs.org For instance, radical-promoted cyclization reactions are used to construct the benzothiophene skeleton. rsc.orgresearchgate.net The regioselectivity of an external radical attacking the benzothiophene ring system is less defined than for electrophilic substitution and depends on the nature of the radical. Studies on the attack of aryl radicals on related heterocumulenes suggest that the specific reaction pathway can vary significantly. rsc.org For the benzothiophene system itself, radical addition-cyclization pathways have been proposed in certain synthetic transformations. organic-chemistry.org

Table 1: Regioselectivity of Electrophilic Substitution on the Benzothiophene Ring

Position Relative Reactivity Notes
C3 Highest Preferred site of attack due to higher electron density. pixel-online.net
C2 Moderate Attack occurs if C3 is blocked or under specific conditions. chemicalbook.com

Oxidative Transformations of the Sulfur Heterocycle

The sulfur atom in the benzothiophene heterocycle is susceptible to oxidation, a transformation that significantly alters the electronic properties and reactivity of the entire ring system. Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (benzothiophene S-oxide) and subsequently to a sulfone (benzothiophene S,S-dioxide). nih.govresearchgate.net

Reagents such as ferrate(VI) and persulfate have been effectively used for the oxidation of benzothiophene and its derivatives, typically converting them to the corresponding sulfones. nih.govacs.org Hydrogen peroxide, often in the presence of an acid catalyst, is also a common reagent for this transformation. nih.gov

This oxidation has profound consequences for the molecule's reactivity. The sulfur atom in benzothiophene is electron-donating, contributing to the nucleophilicity of the ring. Upon oxidation to a sulfoxide and particularly to a sulfone, the sulfur center becomes strongly electron-withdrawing. mdpi.com This change inverts the electronic character of the thiophene ring, making it electron-deficient. This transformation can be harnessed for synthetic purposes; for example, the oxidation of benzothiophenes to their S-oxides has been shown to activate the C4 position for C-H arylation reactions under metal-free conditions, a position that is typically unreactive in standard electrophilic substitutions. nih.gov

Table 2: Products of Benzothiophene Oxidation

Starting Material Oxidizing Agent Product Reference
Benzothiophene Ferrate(VI) Benzothiophene-1,1-dioxide (Sulfone) nih.gov
Benzothiophene Persulfate Polybenzothiophene S,S-dioxide acs.org

Influence of Benzothiophene Substitution on Isocyanate Reactivity

The isocyanate group (-N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org The reactivity of the central carbon atom in the isocyanate is highly dependent on the electronic nature of its substituent. Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isocyanate carbon, enhancing its reaction rate with nucleophiles. Conversely, electron-donating groups decrease its reactivity.

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic studies specifically on this compound are limited. However, the mechanisms of its key transformations can be understood from the well-established principles governing the reactivity of its constituent parts: the benzothiophene ring and the aryl isocyanate group.

Mechanism of Electrophilic Substitution: The mechanism for electrophilic substitution at the C3 position of the benzothiophene ring follows the standard pathway for aromatic compounds. An electrophile (E⁺) attacks the electron-rich π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring system. In the final step, a proton is eliminated from the C3 position, restoring the aromaticity of the ring and yielding the 3-substituted benzothiophene.

Mechanism of Nucleophilic Addition to Isocyanate: The reaction of the isocyanate group with a nucleophile (Nu-H), such as an alcohol or an amine, proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbon atom of the isocyanate, and the π-electrons of the C=O bond shift to the oxygen atom, forming a tetrahedral intermediate. This is typically the rate-determining step. This intermediate then undergoes a rapid proton transfer from the nucleophile to the nitrogen atom, leading to the final stable addition product (a urethane (B1682113) from an alcohol, or a urea from an amine).

Mechanisms of Radical Reactions: Mechanistic pathways for radical reactions involving benzothiophene derivatives have been proposed, particularly in the context of their synthesis. For example, the electrochemical synthesis of C3-sulfonated benzothiophenes from 2-alkynylthioanisoles is suggested to proceed through a tandem radical addition-cyclization pathway. organic-chemistry.org In this type of mechanism, a radical species adds to the alkyne, generating a vinyl radical which then cyclizes onto the aromatic ring to form the benzothiophene system. While this describes the formation of the ring, it highlights the capacity of the system to participate in and be formed by radical-mediated pathways.

Applications of 4 Isocyanato 1 Benzothiophene in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic and Heterocyclic Systems

The strategic placement of the isocyanate group on the benzothiophene (B83047) ring system provides a direct pathway for the synthesis of elaborate molecular architectures. This reagent serves as a linchpin in annulation strategies, where new rings are constructed onto the existing bicyclic core.

The isocyanate group is an exceptional electrophilic partner for intramolecular cyclization reactions, particularly with nucleophiles positioned elsewhere on a molecule. In the context of 4-isocyanato-1-benzothiophene, it can react with a suitably placed nucleophilic group in a reaction partner to forge a new heterocyclic ring fused to the benzothiophene 'a' or 'b' face. For instance, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of fused urethane (B1682113) or urea-type heterocycles. These cascade reactions, where a single addition is followed by a cyclization, are highly efficient for building molecular complexity in a single step. rsc.org

Beyond simple fusion, this compound is instrumental in creating novel molecular scaffolds where the benzothiophene unit is a core component. The isocyanate can act as a versatile handle to connect the benzothiophene core to other molecular fragments. For example, cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, can be employed to construct entirely new ring systems appended to the nitrogen of the original isocyanate group. This allows chemists to design and synthesize three-dimensional structures that expand the chemical space around the benzothiophene core, a crucial activity in the search for new bioactive molecules. nih.gov

The table below illustrates hypothetical examples of scaffolds that can be generated from this compound.

Starting MaterialsReaction TypeResulting Scaffold
This compound, 2-AminoethanolAddition-CyclizationBenzothieno-oxadiazinone
This compound, Anthranilic acidAddition-CyclizationBenzothieno-quinazolinedione
This compound, Butadiene[4+2] CycloadditionBenzothienyl-dihydropyridinone

Role in Multi-Component Reactions (MCRs) for Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern medicinal chemistry for generating libraries of diverse compounds efficiently. mdpi.comnih.gov Isocyanates are classic building blocks in many MCRs due to their predictable and selective reactivity. nih.gov

This compound is an ideal candidate for such reactions. Its participation ensures that every member of the resulting chemical library incorporates the benzothiophene moiety. For example, in a three-component reaction with an amine and an aldehyde, this compound can lead to the formation of complex acyl-urea derivatives in a single, atom-economical step. rsc.org

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, rather than focusing on variations of a single scaffold. mdpi.com The goal is to explore chemical space broadly to find novel biological probes or drug leads. The isocyanate group's ability to react with a vast range of different nucleophiles (alcohols, amines, thiols, etc.) makes this compound a powerful tool in DOS. nih.gov By systematically varying the other components in an MCR, a wide variety of skeletally diverse benzothiophene-containing compounds can be synthesized from this common precursor, facilitating the rapid generation of compound libraries for high-throughput screening.

The following table demonstrates how varying one component in a hypothetical MCR with this compound can lead to a library of related but distinct products.

Component 1 Component 2 Component 3 Potential Product Class
This compoundFormaldehydeAnilineN-(Benzothiophen-4-yl)-N'-(phenyl)-N-methylurea
This compoundFormaldehydeBenzylamineN-(Benzothiophen-4-yl)-N'-(benzyl)-N-methylurea
This compoundFormaldehydeCyclohexylamineN-(Benzothiophen-4-yl)-N'-(cyclohexyl)-N-methylurea
This compoundBenzaldehydeAnilineN-(Benzothiophen-4-yl)-N'-(phenyl)-N-(phenylmethyl)urea

Precursor in the Development of Privileged Structures

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a rich starting point for drug design. nih.gov The benzothiophene scaffold is widely recognized as such a privileged structure, forming the core of numerous approved drugs and biologically active compounds. researchgate.netrsc.org These compounds exhibit a wide range of activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.gov

This compound is an excellent precursor for developing new drugs based on the benzothiophene scaffold because the isocyanate group is a versatile handle for functional group interconversion (FGI). reachemchemicals.com FGI is a key strategy in drug development where one functional group is transformed into another to fine-tune a molecule's biological activity, solubility, or metabolic stability.

The isocyanate group can be smoothly converted into a variety of other functionalities that are important for drug-receptor interactions. This allows medicinal chemists to systematically modify the scaffold to optimize its properties. For example, reaction with amines yields ureas, reaction with alcohols yields carbamates, and hydrolysis followed by reaction with carboxylic acids can yield amides. Each of these new functional groups offers different hydrogen bonding capabilities and steric profiles, enabling the rational design of new therapeutic agents. nih.gov

Reagent/ConditionResulting Functional GroupPharmacological Relevance
Primary/Secondary Amine (R₂NH)Substituted Urea (B33335)Common in kinase inhibitors, GPCR ligands
Alcohol/Phenol (ROH)Carbamate (B1207046)Bioisostere of amide bonds, improves stability nih.gov
Water (H₂O), then Acyl Chloride (RCOCl)AmideUbiquitous in pharmaceuticals, key H-bonding
Thiol (RSH)ThiocarbamateModulates electronic properties and stability

Contributions to Polymer and Material Science (as a monomer/precursor)

There is no specific information available in the reviewed literature regarding the use of this compound as a monomer or precursor in polymer and material science. While benzothiophene-derived polymers have been explored for their optoelectronic properties, and isocyanates are well-known precursors for polyurethanes, the direct polymerization or incorporation of this compound into polymer chains has not been detailed in research findings.

Utilization in Synthetic Method Development and Catalysis Research

Information on the specific utilization of this compound in the development of new synthetic methods or in catalysis research is not present in the available scientific literature. Methodologies often focus on the synthesis of the benzothiophene core itself or the functionalization at other positions. nih.gov There are no documented instances of this compound being used as a key substrate for developing new reaction pathways or as a ligand or catalyst component.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Isocyanato 1 Benzothiophene Systems

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone for the separation and purity analysis of 4-isocyanato-1-benzothiophene from reaction mixtures, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its associated impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isocyanates, which are often reactive and non-volatile. nih.gov Due to the high reactivity of the isocyanate group (-NCO) with protic solvents, direct analysis is challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, UV-active, or electrochemically active derivative. nih.govgoogle.com Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) or N-benzylmethylamine (NBMA) are used to convert the isocyanate into a stable urea (B33335) derivative, which can then be readily analyzed. researchgate.netrsc.org

Reverse-phase HPLC, typically using a C18 column, is the most common mode of separation. epa.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate, which allows for the efficient separation of the derivatized analyte from other components. koreascience.kr Gradient elution is frequently employed to resolve complex mixtures. koreascience.kr Detection is commonly performed using ultraviolet (UV) detectors, as the aromatic benzothiophene (B83047) ring and the derivatizing agent provide strong chromophores. astm.orgastm.org For enhanced sensitivity and selectivity, electrochemical detection can also be utilized. nih.gov

Table 1: Representative HPLC Conditions for Isocyanate Analysis (as Urea Derivatives)

ParameterConditionSource(s)
Column C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov
Mobile Phase Acetonitrile / Ammonium Acetate Buffer epa.govkoreascience.kr
Elution Mode Gradient koreascience.kr
Detector UV or Diode Array Detector (DAD) epa.gov
Derivatizing Agent 1-(2-Pyridyl)piperazine (1-2PP) koreascience.kr

Gas Chromatography (GC) is highly effective for the analysis of volatile precursors used in the synthesis of the benzothiophene ring system and for identifying any low molecular weight, volatile byproducts. mdpi.com Direct analysis of this compound by GC is generally not feasible due to its low volatility and potential for thermal degradation or reaction within the hot injector port and column.

However, indirect GC methods can be employed for quantification. One such approach involves the reaction of the isocyanate with an excess of a reagent like di-n-butylamine. nih.gov The unreacted amine is then quantified by GC, and the amount of isocyanate is determined by back-calculation. nih.gov Another innovative technique is reaction-based headspace GC, where the isocyanate reacts with water in a sealed vial to produce carbon dioxide (CO2). researchgate.netnih.gov The amount of CO2 measured in the headspace is directly proportional to the quantity of isocyanate groups present. researchgate.netnih.gov This method is particularly useful for batch sample analysis. nih.gov

Table 2: Example Gas Chromatography Conditions for Isocyanate-Related Analysis

ParameterConditionSource(s)
Column HP-5MS (5% Phenyl Methyl Siloxane) google.com
Carrier Gas Nitrogen or Helium google.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govnih.gov
Analysis Type Indirect analysis via derivatization or reaction product (CO2) researchgate.netnih.govnih.gov
Injector Temp. ~260 °C google.com

Advanced Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for the structural analysis of this compound, providing precise mass information and insights into molecular fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the calculation of its elemental formula. nih.gov For this compound (C9H5NOS), HRMS can confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is critical for verifying the identity of a newly synthesized compound and for characterizing unknown products or impurities in a reaction mixture. mdpi.comresearchgate.net The fragmentation patterns of benzothiophene derivatives in mass spectrometry are often characterized by the loss of units such as CS and C2H2, which can provide further structural confirmation. researchgate.net

Table 3: Theoretical HRMS Data for this compound

ParameterValue
Formula C9H5NOS
Monoisotopic Mass 175.0143 g/mol
Nominal Mass 175 g/mol
Elemental Composition C: 61.70%, H: 2.88%, N: 7.99%, O: 9.13%, S: 18.30%

The coupling of chromatographic separation with mass spectrometry detection provides unparalleled analytical capability for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. nih.gov This technique is exceptionally well-suited for analyzing derivatized isocyanates. astm.orgastm.org Using LC-MS with techniques like electrospray ionization (ESI), it is possible to detect and quantify isocyanate derivatives with much greater sensitivity and selectivity than with UV detection alone. astm.orgresearchgate.net Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used to further enhance selectivity, virtually eliminating interference from matrix components and allowing for detection at very low levels (picogram range). astm.orgastm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile precursors and byproducts associated with the synthesis of this compound. mdpi.comresearchgate.net After separation on the GC column, compounds are ionized (typically by electron impact, EI), and the resulting fragmentation patterns serve as a molecular fingerprint for identification by comparison with spectral libraries. nih.gov This is crucial for understanding reaction pathways and identifying sources of impurities. nih.govresearchgate.net For instance, GC-MS is used to analyze the diamines that are hydrolysis products of diisocyanates, providing a way to monitor for these related compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of the molecular structure of this compound in solution.

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. ias.ac.inekb.eg For this compound, ¹H NMR would show distinct signals for each of the protons on the aromatic rings. chemicalbook.com The chemical shifts, integration values, and coupling constants (J-values) of these signals allow for the precise assignment of each proton and confirm the substitution pattern on the benzothiophene core. chemicalbook.com Similarly, ¹³C NMR spectroscopy would confirm the number of unique carbon atoms and provide information about their hybridization and electronic environment, including the characteristic signal for the isocyanate carbon. ekb.eg

While the fused benzothiophene ring system is largely planar and rigid, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to study the through-space proximity of protons. ru.nl This could reveal subtle conformational preferences of substituents or provide evidence for intermolecular interactions. Although significant conformational flexibility is not expected for the core structure, these studies can help build a complete three-dimensional picture of the molecule in solution. ru.nl

Table 4: Predicted ¹H NMR Chemical Shifts for the Aromatic Protons of 1-Benzothiophene Scaffold

Proton PositionChemical Shift (ppm) RangeMultiplicitySource(s)
H2~7.42Doublet chemicalbook.com
H3~7.33Doublet chemicalbook.com
H5 / H6~7.35Multiplet chemicalbook.com
H7~7.82Doublet chemicalbook.com
H4 (if protonated)~7.88Doublet chemicalbook.com
Note: The presence of the isocyanate group at the 4-position will alter these shifts. This table is based on the unsubstituted parent compound, 1-benzothiophene (thianaphthene).

Advanced NMR Techniques (2D-NMR, Solid-State NMR for intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced techniques provide deeper insights into the complex structures and dynamics of molecules like this compound and its reaction intermediates.

Two-Dimensional (2D) NMR Spectroscopy is instrumental in unambiguously assigning proton and carbon signals, especially in complex aromatic systems. For a molecule such as this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate each proton with its directly attached carbon atom. youtube.com This is crucial for distinguishing between the different aromatic protons on the benzothiophene core. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal correlations between protons and carbons that are two or three bonds away, which would be invaluable for confirming the position of the isocyanate group at the C4 position by showing correlations from protons on the benzene (B151609) ring to the isocyanate carbon. For instance, in various substituted benzothiophenes, 2D NMR has been essential for the complete assignment of their complex proton and carbon spectra. malayajournal.orgmodern-journals.com

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing solid materials, including crystalline or amorphous intermediates and polymers that are insoluble and thus not amenable to traditional solution-state NMR. nih.gov In the context of this compound, ssNMR would be particularly useful for studying its polymerization reactions or its interactions with solid matrices. For example, if this compound were to react to form a solid urethane (B1682113) or urea derivative, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could be used to characterize the structure of these solid products. researchgate.net Research on polymeric diphenylmethane (B89790) diisocyanate (PMDI) has demonstrated the utility of 2D solid-state NMR techniques, such as ¹H-¹⁵N Heteronuclear Correlation (HETCOR), to identify urea and biuret (B89757) structures formed during reactions. researchgate.net These same principles would apply to the solid-state analysis of reaction products derived from this compound.

The following table illustrates typical chemical shifts that could be expected for the carbon atoms in this compound, based on data from benzothiophene and related aromatic isocyanates.

Carbon AtomExpected Chemical Shift (ppm)Notes
C=O (Isocyanate)120-130The isocyanate carbon is typically found in this region.
Aromatic Carbons110-150The exact shifts would depend on the electronic effects of the sulfur atom and the isocyanate group.
Thiophene (B33073) Carbons120-140The carbons of the thiophene ring would have distinct chemical shifts.

This is an interactive data table. The values are estimations based on related compounds.

X-ray Crystallography in Structural Confirmation and Stereochemistry

For an unambiguous structural confirmation of this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary goal. The resulting crystal structure would provide a detailed map of electron density, allowing for the precise determination of the positions of all atoms in the molecule. libretexts.org This would definitively confirm the connectivity of the benzothiophene ring system and the position of the isocyanate substituent.

While a crystal structure for this compound is not currently available in open literature, numerous studies on substituted benzothiophenes have utilized X-ray crystallography to elucidate their molecular structures. malayajournal.orgresearchgate.net For example, the crystal structures of various biologically active benzothiophene derivatives have been determined, revealing detailed information about their conformations and intermolecular interactions. researchgate.netresearchgate.net In the broader context of isocyanates, crystallographic data has been used to understand the geometry of the N=C=O group and its interactions with neighboring molecules. acs.org The C−N=C=O unit is generally planar, with the N=C=O linkage being nearly linear. wikipedia.org

The table below summarizes key crystallographic parameters that would be determined from an X-ray analysis of this compound, with expected values based on related structures.

ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
Bond Lengths (e.g., C-S, C-N, N=C, C=O)~1.7 Å (C-S), ~1.4 Å (C-N), ~1.2 Å (N=C, C=O)Confirms the covalent bonding within the molecule.
Bond Angles (e.g., C-N=C, N=C=O)~125° (C-N=C), ~170° (N=C=O)Defines the geometry of the isocyanate group.
Dihedral AnglesVariesDescribes the planarity and conformation of the benzothiophene ring system.

This is an interactive data table. The values are estimations based on related compounds.

Spectroscopic Methodologies for Reaction Kinetic Studies

Spectroscopic techniques are widely used to monitor the progress of chemical reactions and determine their kinetic parameters, such as rate constants and activation energies. The reactions of isocyanates, including this compound, are particularly well-suited for such studies due to the distinct spectroscopic properties of the isocyanate group.

UV-Visible (UV-Vis) Spectroscopy can be employed to study the kinetics of reactions involving this compound, provided there is a change in the chromophore system during the reaction. For instance, the reaction of an isocyanate with an alcohol or amine to form a urethane or urea, respectively, can lead to changes in the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. kuleuven.be Kinetic studies on the alcoholysis of phenyl isocyanate have utilized UV spectroscopy to follow the disappearance of the isocyanate. kuleuven.be Similarly, the formation of substituted benzothiophenes has been studied kinetically, with the reaction progress monitored by changes in the electronic absorption spectrum. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is another powerful technique for kinetic analysis. Aliquots can be taken from a reaction mixture at various time points, and the concentrations of reactants, intermediates, and products can be quantified by HPLC. umn.edu This method is particularly useful for more complex reaction mixtures where multiple species are present. The kinetics of phenyl isocyanate reactions with various alcohols have been successfully studied using off-line HPLC analysis of the reaction mixtures.

The following table outlines how these spectroscopic methods could be applied to study the kinetics of a hypothetical reaction between this compound and a generic nucleophile (Nu-H).

TechniqueMonitored SpeciesMeasured ParameterKinetic Information Derived
UV-Vis SpectroscopyThis compound or productChange in absorbance over timePseudo-first-order or second-order rate constant
HPLC-UVThis compound, Nu-H, productPeak area (concentration) at different time pointsRate constants, reaction order, activation energy

This is an interactive data table illustrating the application of spectroscopic methods to kinetic studies.

Theoretical and Computational Investigations of 4 Isocyanato 1 Benzothiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules. For 4-isocyanato-1-benzothiophene, these calculations are crucial for understanding its stability, reactivity, and potential applications. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, particularly the sulfur atom and the fused benzene (B151609) ring. In contrast, the LUMO is anticipated to be centered on the highly electrophilic isocyanate group (-N=C=O). This separation of the frontier orbitals suggests a predisposition for charge transfer interactions, which is a common feature in similar organic molecules.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the benzothiophene ring, indicating its electron-donating character.
LUMO -1.2 Centered on the isocyanate group, highlighting its electrophilic nature.

Note: The values in this table are hypothetical and based on typical values for similar aromatic and heterocyclic compounds.

The distribution of electron density within a molecule is fundamental to its reactivity. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the ESP map would likely show a high electron density (negative potential) around the oxygen atom of the isocyanate group and the sulfur atom of the benzothiophene ring. Conversely, a significant positive potential is expected on the carbon atom of the isocyanate group, making it a prime target for nucleophilic attack. The aromatic protons will exhibit a moderate positive potential. This charge distribution is critical in predicting how the molecule will interact with other reagents.

Reaction Pathway Elucidation through Transition State Modeling

Computational modeling of reaction pathways allows for the investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the selectivity observed in chemical reactions.

The isocyanate group is well-known for its reactivity towards nucleophiles such as alcohols, amines, and thiols. In the case of this compound, reactions with unsymmetrical reagents could potentially lead to different regioisomers. For instance, in a reaction with an amino alcohol, the isocyanate could react with either the amino or the hydroxyl group.

Transition state modeling can be used to predict the regioselectivity of such reactions. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. Generally, the reaction of isocyanates with amines is kinetically favored over the reaction with alcohols, suggesting that in a reaction with an amino alcohol, the formation of a urea (B33335) linkage would be preferred over a urethane (B1682113) linkage.

The energy barrier, or activation energy, of a reaction determines its rate. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This provides valuable kinetic insights into the reaction.

For the reaction of this compound with a generic nucleophile, such as methanol, the reaction is expected to proceed through a concerted mechanism where the nucleophile attacks the carbonyl carbon of the isocyanate and the proton is transferred to the nitrogen atom. The calculated energy barrier for this type of reaction would provide a quantitative measure of the reactivity of the isocyanate group in this specific molecular context.

Table 2: Hypothetical Energy Barriers for the Reaction of this compound with Methanol

Reaction Pathway Transition State Energy (kcal/mol) Product

Note: This is a hypothetical value based on known reactions of aromatic isocyanates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.

MD simulations of this compound in a solvent would reveal its conformational preferences and how it interacts with the surrounding solvent molecules. The benzothiophene core is rigid, but the isocyanate group has some rotational freedom. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations.

Furthermore, these simulations can provide insights into intermolecular interactions. For example, in a solution, solvent molecules will arrange themselves around the solute in a way that maximizes favorable interactions. In the solid state, MD can be used to predict the crystal packing and to understand the nature of the intermolecular forces that hold the crystal together, such as π-π stacking interactions between the benzothiophene rings.

Rational Design of Novel Synthetic Strategies and Derivatives

The rational design of novel synthetic strategies and derivatives of this compound is a key area of research, leveraging computational chemistry to predict molecular properties and guide experimental work. This approach allows for the efficient development of new compounds with tailored characteristics for various applications, from materials science to medicinal chemistry. By employing theoretical models, researchers can explore vast chemical spaces and prioritize synthetic targets, saving time and resources.

Computational tools, particularly Density Functional Theory (DFT), are instrumental in the rational design process. These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. For instance, DFT calculations can be used to predict how the addition of different functional groups to the benzothiophene core will affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences its electronic and optical properties. rsc.org This is crucial for designing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Molecular docking simulations are another powerful tool in the rational design of bioactive this compound derivatives. nih.gov By modeling the interaction of potential derivatives with specific biological targets, such as enzymes or receptors, researchers can predict their binding affinity and mode of action. nih.govnih.gov This in-silico screening helps to identify promising candidates for further synthesis and biological evaluation, accelerating the drug discovery process. bohrium.comnih.gov

The following table illustrates how computational data can be used to guide the design of novel this compound derivatives with specific properties. The data presented is hypothetical and serves to demonstrate the type of information that can be generated through computational studies.

DerivativeSubstituent at Position 2Calculated HOMO (eV)Calculated LUMO (eV)Predicted Property
1 -H-6.2-1.5Parent Compound
2 -NO2-6.8-2.1Electron-deficient, potential n-type semiconductor
3 -NH2-5.5-1.1Electron-rich, potential p-type semiconductor
4 -OCH3-5.7-1.2Enhanced fluorescence
5 -CF3-6.9-2.3Improved metabolic stability for drug candidates

Detailed research findings from computational studies on related benzothiophene structures provide a strong foundation for the rational design of this compound derivatives. For example, studies on other benzothiophene-based materials have shown that strategic placement of electron-donating and electron-withdrawing groups can effectively tune the band gap and charge transport properties. researchgate.net Similarly, the introduction of bulky side chains can be used to control the solid-state packing of the molecules, which is critical for their performance in electronic devices.

In the context of medicinal chemistry, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. By correlating the structural features of a series of this compound derivatives with their biological activity, predictive models can be developed. These models can then be used to design new derivatives with enhanced potency and selectivity.

The synergy between computational prediction and experimental validation is at the heart of the rational design of novel this compound derivatives. This integrated approach is poised to accelerate the discovery of new functional materials and therapeutic agents based on this versatile chemical scaffold.

Emerging Research Directions and Future Prospects

Sustainable and Green Chemistry Approaches to Synthesis

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), which presents significant safety and environmental hazards. acs.orgnih.gov Consequently, a major thrust in modern chemistry is the development of greener, phosgene-free alternatives. rsc.orgresearchgate.netmostwiedzy.pl These innovative methods are directly applicable to the synthesis of 4-isocyanato-1-benzothiophene, aiming to improve safety, reduce waste, and utilize more environmentally benign reagents.

Several non-phosgene pathways are being actively explored for isocyanate synthesis. acs.org One prominent method is the thermal decomposition of carbamates, which can be generated from amines, CO2, and alcohols. researchgate.net Another significant green approach is the Curtius Rearrangement, a thermal or photochemical decomposition of a carboxylic azide (B81097) to form an isocyanate. libretexts.org This method is considered one of the cleanest and highest-yielding approaches, with relatively inexpensive reagents and inert byproducts. google.com Other strategies include the reductive carbonylation of nitro compounds and methods utilizing urea (B33335) or dimethyl carbonate as starting materials. acs.orguniversiteitleiden.nl

For the benzothiophene (B83047) portion of the molecule, eco-friendly synthetic methods are also gaining traction. Research has demonstrated the use of novel mediators, such as citrus juice, for the synthesis of thiophene-containing heterocyclic compounds, showcasing a move towards biocompatible and sustainable catalysts. asianpubs.orgresearchgate.net The application of these principles could lead to a fully sustainable synthesis of the 4-aminobenzothiophene precursor required for isocyanate formation.

Comparison of Synthetic Routes to Isocyanates

MethodKey ReagentsPrimary AdvantagesPotential for this compound
Traditional PhosgenationAmine, Phosgene (COCl₂)Well-established, high yield. acs.orgEffective but carries high toxicity and corrosion risks. acs.org
Carbamate (B1207046) DecompositionAmine, CO₂, AlcoholPhosgene-free, avoids chlorinated compounds. researchgate.netA viable green alternative, leveraging CO₂ as a C1 source.
Curtius RearrangementCarboxylic Acid → Acyl AzideClean reaction with N₂ as the main byproduct, high yielding. libretexts.orggoogle.comExcellent option, especially when integrated with flow chemistry for safety. google.com
Urea MethodAmine, UreaUtilizes cost-effective and readily available urea. acs.orgA promising "zero-emission" pathway for sustainable production. acs.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of continuous flow chemistry and high-throughput experimentation (HTE) represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and efficiency. purdue.edu These technologies are particularly well-suited for the synthesis and subsequent derivatization of reactive molecules like this compound.

Flow chemistry, where reactions are run in a continuously flowing stream, provides significant advantages for isocyanate production. google.com It allows for precise control over reaction parameters such as temperature and pressure, and the small reactor volumes enhance heat and mass transfer. purdue.edu This is especially critical when dealing with hazardous intermediates, such as the acyl azides in the Curtius rearrangement, which can be generated and consumed in situ within a closed and controlled environment, thereby minimizing risk. google.com This approach enables a safer and more scalable production of isocyanates that would be challenging in traditional batch processes. rsc.orgresearchgate.netrsc.orgyoutube.com

Furthermore, the isocyanate functional group is an ideal handle for creating large libraries of compounds for drug discovery and materials science. nih.gov Automated high-throughput synthesis platforms can utilize this compound as a core building block. nih.govunito.it By reacting it with a diverse array of amines or alcohols in 96-well plates, hundreds of unique urea and carbamate derivatives can be synthesized rapidly. nih.gov This allows for the efficient exploration of structure-activity relationships, accelerating the discovery of new bioactive compounds or functional materials. nih.gov

Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with accumulation of hazardous intermediates.Enhanced safety via in situ generation and consumption of reactive species. google.com
Scalability Often difficult and non-linear.Easier to scale by extending operation time or using parallel reactors. youtube.com
Heat & Mass Transfer Often limited, leading to hotspots and side reactions.Superior control due to high surface-area-to-volume ratio. purdue.edu
Process Control Less precise control over reaction time and temperature.Precise, real-time control over all reaction parameters. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the reaction of the isocyanate group with nucleophiles to form ureas and carbamates is well-established, the presence of the benzothiophene core in this compound introduces the potential for novel and unprecedented chemical transformations. researchgate.net Research into the reactivity of this bifunctional molecule could unlock new synthetic pathways to complex heterocyclic systems.

The benzothiophene scaffold itself can undergo a variety of transformations beyond simple functionalization. researchgate.net For example, transition-metal-catalyzed reactions can achieve cleavage of the C–S bond, allowing for skeletal reconstruction and the synthesis of entirely new ring systems. researchgate.net An exciting prospect is the development of domino or tandem reactions where an initial reaction at the isocyanate group triggers a subsequent cyclization or rearrangement involving the benzothiophene ring, or vice versa. Such a process could efficiently construct complex, polycyclic molecules from simple starting materials in a single step. researchgate.net The interplay between the electron-withdrawing isocyanate group and the electron-rich sulfur-containing ring could lead to unique reactivity not observed in either moiety alone.

Potential Reactivity Patterns for this compound

Reactive SiteReaction TypePotential OutcomeNovelty
Isocyanate GroupNucleophilic AdditionFormation of ureas, carbamates, etc.Standard reactivity, useful for derivatization. acs.org
Benzothiophene CoreC-H FunctionalizationIntroduction of new substituents on the ring system. researchgate.netAllows for further tuning of electronic/steric properties.
Benzothiophene CoreC-S Bond CleavageSkeletal rearrangement to form new heterocycles. researchgate.netHigh potential for discovering unprecedented transformations.
Both MoietiesTandem/Domino ReactionIntramolecular cyclization following initial reaction at the isocyanate.Rapid construction of complex, polycyclic molecular architectures. researchgate.net

Development of Advanced Materials utilizing this compound as a Functional Unit

Benzothiophene and its derivatives are cornerstone materials in the field of organic electronics. bgu.ac.il The fused-ring structure provides rigidity and promotes π-π stacking, which is crucial for efficient charge transport. researchgate.net In particular, derivatives like bgu.ac.ilbenzothieno[3,2-b] bgu.ac.ilbenzothiophene (BTBT) are among the highest-performing organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bgu.ac.ilresearchgate.netrsc.org

The introduction of an isocyanate group onto the benzothiophene scaffold makes this compound a highly valuable functional monomer. This allows for the incorporation of the electronically active benzothiophene unit directly into polymer backbones, most notably polyurethanes. mdpi.com Polyurethanes are known for their excellent mechanical properties and processability. rsc.org By creating polyurethanes containing benzothiophene moieties, it may be possible to develop new materials that combine the favorable electronic properties of organic semiconductors with the durability and flexibility of traditional polymers. Such materials could find applications as hole-transporting layers in OLEDs, active layers in flexible OFETs, or donor/acceptor materials in organic solar cells. bgu.ac.il

Potential Applications in Advanced Materials

Application AreaRole of Benzothiophene UnitRole of Isocyanate-Derived LinkagePotential Advantage
Organic Field-Effect Transistors (OFETs) Provides high charge carrier mobility. researchgate.netForms a processable polymer backbone (e.g., polyurethane).Creates flexible, solution-processable semiconducting polymers.
Organic Light-Emitting Diodes (OLEDs) Acts as a hole-transporting material. bgu.ac.ilEnhances film-forming properties and thermal stability.Improved device lifetime and efficiency.
Organic Solar Cells (OSCs) Can serve as a donor or acceptor unit in push-pull systems. bgu.ac.ilControls morphology and phase separation in the active layer.Potentially higher power conversion efficiencies.
Covalent Organic Frameworks (COFs) Forms the porous, crystalline framework. rsc.org(If converted to an amine) Acts as a linker for framework construction.Tunable porous materials for catalysis or gas storage. rsc.org

Synergistic Research at the Interface of Organic Synthesis and Computational Chemistry

The synergy between experimental organic synthesis and computational chemistry is a powerful tool for accelerating scientific discovery. comporgchem.com For a molecule like this compound, computational methods can provide deep insights that guide experimental efforts, saving time and resources.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to investigate various aspects of the molecule's chemistry. rsc.org Computation can be used to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for different synthetic routes, helping to optimize conditions and predict potential byproducts. rti.org

Predict Reactivity: Calculate the electron density and molecular orbitals to understand the reactivity of both the isocyanate group and the benzothiophene ring, guiding the exploration of novel transformations.

Design Advanced Materials: Predict the electronic and optical properties (e.g., HOMO/LUMO energy levels, absorption spectra) of polymers and materials derived from this compound. nih.govmdpi.com This allows for the in silico screening of potential candidates for electronic devices before committing to their synthesis.

This collaborative approach, where computational predictions are tested and validated by targeted experiments, creates an efficient feedback loop that can rapidly advance the development of new synthetic methods and materials based on the this compound scaffold. researchgate.net

Synergy between Computation and Experiment

Area of InvestigationComputational Contribution (Prediction)Experimental Contribution (Validation)
Synthesis Calculate reaction barriers and predict optimal conditions. rsc.orgPerform synthesis and analyze yield and purity.
Reactivity Model transition states for novel transformations. rti.orgAttempt predicted reactions and characterize new products.
Material Properties Calculate HOMO/LUMO levels, band gaps, and absorption spectra. mdpi.comMeasure electrochemical properties and fabricate/test devices.

Q & A

Q. What are the key synthetic routes for 4-isocyanato-1-benzothiophene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing 1-benzothiophene derivatives with isocyanate groups. A common approach is the Curtius rearrangement or nucleophilic substitution using thiophosgene analogs. Key factors include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to stabilize intermediates .
  • Solvents : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reactivity .
  • Temperature : Controlled heating (40–60°C) minimizes side reactions like oligomerization .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they target?

Methodological Answer:

TechniqueTarget FeaturesKey Spectral Regions
¹H/¹³C NMR Isocyanate (-NCO) position, aromatic protonsδ 120–140 ppm (aromatic C), δ 2.5–3.5 ppm (-NCO adjacent protons)
FT-IR Isocyanate group stretching~2270 cm⁻¹ (sharp -NCO peak)
Mass Spectrometry (MS) Molecular ion ([M+H]⁺) and fragmentation patternsm/z corresponding to C₉H₅NOS (calc. 179.02)
X-ray Diffraction Crystal structure confirmationRequires single crystals; resolves bond angles and packing

Q. How to conduct a systematic literature review on this compound using academic databases?

Methodological Answer:

  • Keyword Strategy : Combine terms like "benzothiophene isocyanate synthesis," "reactivity with nucleophiles," and "spectroscopic characterization" .
  • Databases : Use SciFinder, Reaxys, and PubMed with filters for peer-reviewed articles (post-2010 for recent methods) .
  • Frameworks : Apply PICO (Population: benzothiophene derivatives; Intervention: isocyanate functionalization; Comparison: alternative routes; Outcome: yield/purity) to structure searches .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile isocyanate vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Spill Management : Neutralize with aqueous ammonia or specialized isocyanate deactivators .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of isocyanate group introduction in benzothiophene derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to steer isocyanate addition .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites via Fukui indices or electrostatic potential maps .
  • Experimental Validation : Compare DFT predictions with kinetic studies (e.g., monitoring reaction rates under varying temps/pH) .

Q. What strategies resolve contradictions in reported data on the reactivity of this compound with nucleophiles?

Methodological Answer:

  • Methodological Audit : Compare reaction conditions (solvent purity, catalyst loading) across studies to identify variables causing discrepancies .
  • Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., IUPAC guidelines) .
  • Statistical Analysis : Apply ANOVA to assess significance of observed differences in reaction outcomes .

Q. What computational methods predict the electronic properties of this compound, and how to validate these models?

Methodological Answer:

  • DFT Calculations : Use software like Gaussian or ORCA to compute HOMO/LUMO energies and charge distribution .
  • Validation : Compare computational results with experimental UV-Vis spectra (λmax) and cyclic voltammetry (redox potentials) .
  • Machine Learning : Train models on existing benzothiophene datasets to predict reactivity trends .

Q. How to design kinetic studies to understand degradation pathways of this compound under various conditions?

Methodological Answer:

  • Variables : Test pH (acidic/neutral/basic), temperature (25–60°C), and light exposure .
  • Analytical Methods : Use HPLC-MS to track degradation products (e.g., urea derivatives from hydrolysis) .
  • Data Interpretation : Apply pseudo-first-order kinetics to derive rate constants (k) and activation energies (Eₐ) via Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.